![molecular formula C9H6ClNO B3021596 6-Chloroquinolin-4-ol CAS No. 23432-43-1](/img/structure/B3021596.png)
6-Chloroquinolin-4-ol
Overview
Description
6-Chloroquinolin-4-ol, also known as 6-Chloro-4-quinolinol, is a chemical compound with the molecular formula C9H6ClNO . It has an average mass of 179.603 Da and a monoisotopic mass of 179.013794 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Chloroquinolin-4-ol, has been a subject of numerous research studies . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 6-Chloroquinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The compound has 12 heavy atoms, 10 of which are aromatic . The compound has no rotatable bonds .Physical And Chemical Properties Analysis
6-Chloroquinolin-4-ol has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.63 . It is soluble in water with a solubility of 0.835 mg/ml or 0.00465 mol/l .Scientific Research Applications
Antimalarial Applications
6-Chloroquinolin-4-ol and its derivatives have been widely studied for their antimalarial properties. Notably, chloroquine (CQ), a well-known derivative, was initially used against malaria. However, due to the emergence of CQ-resistant Plasmodium falciparum strains, its use has diminished. Research has focused on developing novel compounds and compositions based on its scaffold, which have shown promise in managing various infectious diseases, including malaria. These efforts include evaluating structurally similar antimalarials and 4-aminoquinoline analogs, aiming to maximize their intrinsic antimalarial value (Njaria, Okombo, Njuguna, & Chibale, 2015). Another study demonstrated the effectiveness of a novel quinoline/6‐thiopurine conjugate in treating avian malaria caused by Plasmodium juxtanucleare in Gallus gallus (Vashist, Carvalhaes, D’Agosto, & da Silva, 2009).
Cancer Therapy
Research has also explored the use of chloroquine and its analogs in cancer therapy. CQ has been identified as a potential agent to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in cancer-specific manners. The lysosomotrophic property of CQ appears to be crucial for increasing efficacy and specificity in cancer treatments (Solomon & Lee, 2009). Another study found that CQ-containing compounds can interfere with inflammatory signaling pathways, which are important in the progression of cancer (Varışlı, Cen, & Vlahopoulos, 2019).
Antiviral Effects
CQ has shown direct antiviral effects, inhibiting pH-dependent steps of the replication of several viruses, including retroviruses and coronaviruses. Its effects against HIV replication are being tested in clinical trials, and it has shown potential in the clinical management of viral diseases like AIDS and severe acute respiratory syndrome (Savarino, Boelaert, Cassone, Majori, & Cauda, 2003).
Antituberculosis Activity
Studies have also investigated the in vitro activities of chloroquine derivatives against Mycobacterium tuberculosis. For example, cloxyquin (5-chloroquinolin-8-ol) showed good antituberculosis activity, even against multidrug-resistant isolates (Hongmanee, Rukseree, Buabut, Somsri, & Palittapongarnpim, 2006).
Safety And Hazards
properties
IUPAC Name |
6-chloro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGUQCVVGPZTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944520 | |
Record name | 6-Chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinolin-4-ol | |
CAS RN |
21921-70-0, 23432-43-1 | |
Record name | 21921-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 23432-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-4-quinolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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